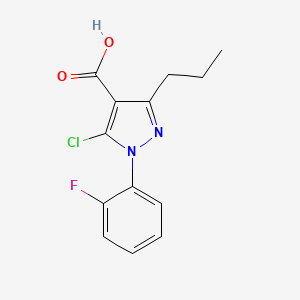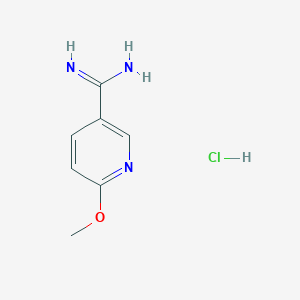
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry and agrochemicals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a pyrazole compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The presence of different substituents on the pyrazole ring can significantly affect its electronic structure and reactivity .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and cyclizations . The reactivity of a pyrazole compound can be influenced by the nature and position of the substituents on the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound, such as its solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid: can be a potential candidate for the Suzuki–Miyaura (SM) cross-coupling process. This reaction is a pivotal method for forming carbon–carbon bonds in organic chemistry, particularly in the pharmaceutical industry . The compound’s structure suggests it could act as a substrate for palladium-catalyzed cross-coupling reactions, given its halogen and carboxylic acid functional groups, which are common reactive sites in SM coupling.
Wound Healing Applications
In the field of medicinal chemistry, this compound has shown promise in in-silico studies for wound management. Computational tools have identified it as having a strong affinity with favorable binding interactions for key targets involved in wound healing, such as TNF-α, FGF, and TGF-β . This suggests potential applications in developing new treatments for chronic wounds, especially burns.
Anti-Inflammatory Properties
The affinity for TNF-α also indicates potential anti-inflammatory properties. TNF-α is a cytokine involved in systemic inflammation, and the ability to inhibit its activity could make this compound a valuable asset in the development of anti-inflammatory drugs .
Fibroblast Growth Factor (FGF) Modulation
The interaction with FGF suggests that this compound could modulate fibroblast growth factor activity. FGFs are involved in a variety of biological processes, including embryonic development, cell growth, morphogenesis, tissue repair, tumor growth, and invasion . Modulating these pathways could have significant therapeutic implications.
Transforming Growth Factor-Beta (TGF-β) Interaction
Similarly, the binding to TGF-β points to potential applications in modulating this signaling pathway. TGF-β plays a crucial role in cell differentiation, embryogenesis, and tissue homeostasis . Targeting TGF-β could be beneficial in treating diseases related to these processes.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-2-5-9-11(13(18)19)12(14)17(16-9)10-7-4-3-6-8(10)15/h3-4,6-7H,2,5H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMTVEUCUJWAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)


![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)


![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)


